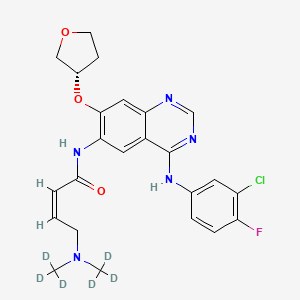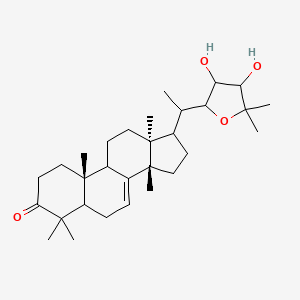
Cdk4/6-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk4/6-IN-5 is a cyclin-dependent kinase 4 and 6 inhibitor, which plays a crucial role in regulating the cell cycle. Cyclin-dependent kinase 4 and 6 inhibitors are essential in cancer therapy as they help control the transition from the G1 phase to the S phase of the cell cycle, thereby preventing abnormal cell proliferation .
Méthodes De Préparation
The synthesis of Cdk4/6-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Cdk4/6-IN-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Applications De Recherche Scientifique
Cdk4/6-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study cell cycle regulation and the effects of cyclin-dependent kinase inhibition. In biology, it helps researchers understand the mechanisms of cell proliferation and apoptosis. In medicine, this compound is being investigated for its potential use in cancer therapy, particularly in hormone receptor-positive breast cancer, non-small cell lung cancer, and head and neck squamous cell carcinoma . Additionally, it has applications in industry for the development of new therapeutic agents and drug discovery .
Mécanisme D'action
The mechanism of action of Cdk4/6-IN-5 involves the inhibition of cyclin-dependent kinase 4 and 6, which are crucial for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression and inducing cell cycle arrest. This leads to the suppression of cancer cell proliferation and promotes apoptosis .
Comparaison Avec Des Composés Similaires
Cdk4/6-IN-5 is compared with other cyclin-dependent kinase 4 and 6 inhibitors such as palbociclib, ribociclib, and abemaciclib. While all these compounds share a similar mechanism of action, this compound may exhibit unique properties in terms of selectivity, potency, and pharmacokinetic profile. For instance, this compound might have a different binding affinity to cyclin-dependent kinase 4 and 6, leading to variations in its efficacy and safety profile .
Similar Compounds
- Palbociclib
- Ribociclib
- Abemaciclib
These compounds are also cyclin-dependent kinase 4 and 6 inhibitors and are used in cancer therapy for their ability to regulate the cell cycle and inhibit cancer cell proliferation .
Propriétés
Formule moléculaire |
C22H28ClFN6O4S |
|---|---|
Poids moléculaire |
527.0 g/mol |
Nom IUPAC |
(3R,4R)-4-[[5-chloro-4-[7-fluoro-2-[(1R)-1-hydroxyethyl]-3-propan-2-ylbenzimidazol-5-yl]pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol |
InChI |
InChI=1S/C22H28ClFN6O4S/c1-11(2)30-17-8-13(7-15(24)20(17)27-21(30)12(3)31)19-14(23)9-25-22(28-19)26-16-5-6-29(10-18(16)32)35(4,33)34/h7-9,11-12,16,18,31-32H,5-6,10H2,1-4H3,(H,25,26,28)/t12-,16-,18-/m1/s1 |
Clé InChI |
KSCSDVHAZVSGAW-XHBKTUGNSA-N |
SMILES isomérique |
C[C@H](C1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3Cl)N[C@@H]4CCN(C[C@H]4O)S(=O)(=O)C)O |
SMILES canonique |
CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3Cl)NC4CCN(CC4O)S(=O)(=O)C)F)N=C1C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


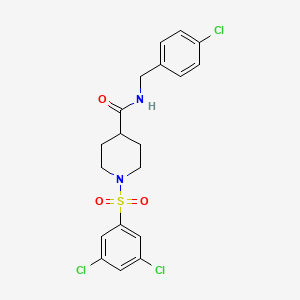
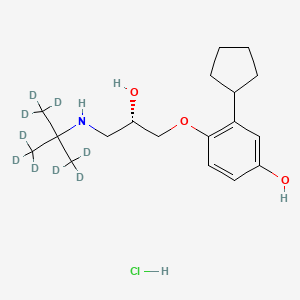
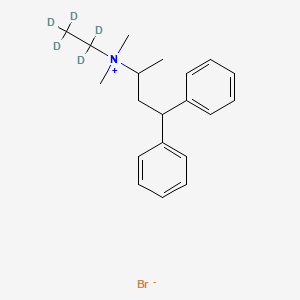


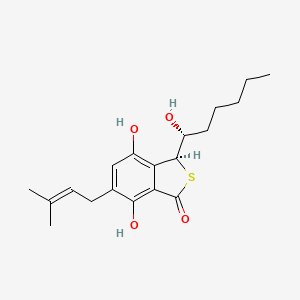



![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)
![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)
